Zotiraciclib hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H25ClN4O |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene;hydrochloride |
InChI |
InChI=1S/C23H24N4O.ClH/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);1H/b3-2-; |
InChI Key |
YPVRSANPCYTWDF-OLGQORCHSA-N |
Isomeric SMILES |
CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl |
Origin of Product |
United States |
Molecular Pharmacology and Mechanism of Action of Zotiraciclib Hydrochloride
Kinase Inhibition Spectrum and Potency of Zotiraciclib (B1663082) Hydrochloride
Zotiraciclib hydrochloride exhibits a distinct profile as a multi-kinase inhibitor, demonstrating potent activity against several members of the cyclin-dependent kinase family. Its ability to target multiple CDKs involved in both cell cycle regulation and transcriptional control underlies its therapeutic potential.
Cyclin-Dependent Kinases (CDKs) Inhibition Profile
Zotiraciclib has been shown to potently inhibit several CDKs, including those critical for transcription and cell cycle progression. The following sections detail its inhibitory activity against specific CDKs.
Zotiraciclib is a highly potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported half-maximal inhibitory concentration (IC50) of 3 nM. aacrjournals.orgnih.govnih.govmdpi.comnih.govselleckchem.comnih.gov CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. mdpi.comnih.govclinicaltrials.gov This complex plays a crucial role in stimulating the elongation phase of transcription by phosphorylating the C-terminal domain of RNA polymerase II (RNAPII). mdpi.comnih.govclinicaltrials.gov
By inhibiting CDK9, Zotiraciclib suppresses the phosphorylation of RNAPII, which in turn leads to a decrease in the transcription of genes with short-lived mRNA transcripts. aacrjournals.orgmdpi.com Many of these genes encode for proteins critical for cancer cell survival, including the oncoprotein MYC and the anti-apoptotic protein MCL-1. medchemexpress.comadastrarx.comoup.comnih.govnih.govwikipedia.orgnih.govmedkoo.com The depletion of these key survival proteins is a primary mechanism through which Zotiraciclib exerts its anti-tumor effects. medchemexpress.comwikipedia.orgmedkoo.com Research has shown that the anti-glioblastoma efficacy of Zotiraciclib strongly correlates with MYC expression. adastrarx.com
Zotiraciclib also demonstrates inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, particularly the G2/M transition. The reported IC50 value for Zotiraciclib against CDK1 is 9 nM. nih.govselleckchem.com
Inhibition of Cyclin-Dependent Kinase 2 (CDK2) is another significant aspect of Zotiraciclib's activity. CDK2 is crucial for the G1/S transition of the cell cycle. Multiple sources have reported on the potent inhibition of CDK2 by Zotiraciclib, with IC50 values cited as 5 nM and 13 nM. nih.govselleckchem.commedchemexpress.commedchemexpress.comabmole.commedkoo.comadastrarx.commedchemexpress.com
Zotiraciclib has been shown to inhibit Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a component of the CDK-activating kinase (CAK) complex and is involved in both cell cycle regulation and transcription. The inhibitory potency of Zotiraciclib against CDK7 has been reported with IC50 values of 12 nM and 37 nM. aacrjournals.orgnih.govclinicaltrials.govadastrarx.com
Zotiraciclib is also a potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5). While CDK5 is primarily known for its role in the central nervous system, it has also been implicated in cancer. The reported IC50 value for Zotiraciclib against CDK5 is 4 nM. nih.govnih.govadastrarx.com
Downstream Cellular and Molecular Effects of this compound
The inhibition of multiple kinases by Zotiraciclib leads to significant downstream consequences within cancer cells, most notably affecting fundamental cellular processes like transcription.
A primary and highly appealing feature of Zotiraciclib's mechanism of action is the disruption of transcriptional elongation. nih.govtargetedonc.com This effect is achieved predominantly through its potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a serine/threonine kinase that is the catalytic core of the positive transcription elongation factor b (P-TEFb). nih.govmdpi.comtargetedonc.com The P-TEFb complex is critical for stimulating transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II. mdpi.comtargetedonc.com
By inhibiting CDK9, Zotiraciclib prevents the necessary phosphorylation of RNA Polymerase II. nih.govtargetedonc.comnih.gov This loss of phosphorylation stalls the transcriptional machinery, leading to a global disruption of gene expression. nih.gov This is particularly detrimental for cancer cells, which are often in a state of "transcriptional addiction," relying on the high-level expression of certain genes for their survival. The process leads to the rapid depletion of short-lived and critical survival proteins, such as MYC and the anti-apoptotic factor MCL-1, ultimately inducing apoptosis in malignant cells. nih.govnih.gov
Cellular Energy Metabolism Perturbations
This compound, a multi-kinase inhibitor, significantly impacts the cellular energy metabolism of cancer cells, particularly in gliomas. Its mechanism of action involves a multi-pronged attack on the bioenergetic pathways essential for tumor cell survival and proliferation.
Glycolysis Suppression
In a departure from the typical cellular response to mitochondrial stress, which often involves an upregulation of glycolysis to compensate for reduced energy production, zotiraciclib induces glycolysis suppression. cotherabio.comnih.gov Preclinical studies have demonstrated that zotiraciclib decreases cellular ATP production by suppressing glycolysis. clinicaltrials.gov This effect has been observed in IDH-mutant glioma cells where, following treatment with low-dose zotiraciclib, the expected increase in the extracellular acidification rate (ECAR), a measure of glycolysis, was instead reduced. cotherabio.comnih.gov The simultaneous inhibition of both oxidative phosphorylation and glycolysis by zotiraciclib results in a severe bioenergetic failure within the cancer cells. nih.gov This suppression of glycolysis may be attributable to NAD+ depletion or the inhibition of glycolytic enzymes by reactive oxygen species (ROS). nih.gov
Effects of Zotiraciclib on Glycolysis
| Parameter | Effect of Zotiraciclib | Associated Findings | References |
|---|---|---|---|
| Glycolytic Activity | Suppression | Observed as a reduction in the extracellular acidification rate (ECAR). | cotherabio.comnih.gov |
| Compensatory Response | Atypical (Suppression instead of expected upregulation) | Contributes to severe bioenergetic failure when combined with mitochondrial dysfunction. | nih.gov |
| Potential Mechanisms | NAD+ depletion, inhibition of glycolytic enzymes by ROS. | These factors are suggested to mediate the suppressive effect on glycolysis. | nih.gov |
Mitochondrial Dysfunction and ATP Depletion
Impact of Zotiraciclib on Mitochondrial Function and ATP Levels
| Parameter | Effect of Zotiraciclib | Detailed Findings | References |
|---|---|---|---|
| Mitochondrial Function | Induces Dysfunction | Suppresses mitochondrial complex activities and reduces mitochondrial volume. | cotherabio.comclinicaltrials.gov |
| Oxygen Consumption Rate (OCR) | Significant Reduction | Indicates decreased oxidative phosphorylation. | cotherabio.com |
| ATP Production | Significant Decrease | ATP derived from both mitochondrial respiration and glycolysis is reduced. | cotherabio.comclinicaltrials.gov |
| Overall Bioenergetic State | Severe Bioenergetic Failure | Results from the dual suppression of oxidative phosphorylation and glycolysis. | cotherabio.com |
NAD+ Level Alterations
Zotiraciclib-Induced Alterations in NAD+ Levels
| Parameter | Effect of Zotiraciclib | Mechanism | References |
|---|---|---|---|
| Cellular NAD+ Levels | Suppression/Reduction | More pronounced in cells with inherently lower NAD+ levels (e.g., IDH-mutant gliomas). | cotherabio.com |
| Mitochondrial Complex I | Suppression of Activity | Contributes to the reduction of NAD+. | cotherabio.com |
| PARG Expression | Suppression | Impairs the recycling of NAD+, further depleting cellular levels. | cotherabio.com |
Induction of Programmed Cell Death Pathways
In addition to disrupting cellular metabolism, zotiraciclib actively promotes programmed cell death, or apoptosis, through the modulation of key regulatory proteins.
Depletion of Anti-Apoptotic Proteins (e.g., MCL-1, XIAP)
A critical aspect of zotiraciclib's mechanism of action is its ability to down-regulate the expression of short-lived anti-apoptotic proteins. clinicaltrials.gov Specifically, treatment with zotiraciclib has been shown to deplete the levels of Myeloid Cell Leukemia-1 (MCL-1), a member of the B-cell Lymphoma 2 (Bcl-2) family, and X-linked inhibitor of apoptosis protein (XIAP). clinicaltrials.gov The depletion of these proteins was observed in hematologic malignancy cell lines, including myeloma cells. clinicaltrials.gov By reducing the abundance of these key survival proteins, zotiraciclib shifts the cellular balance towards apoptosis, thereby facilitating the death of cancer cells. clinicaltrials.gov This effect is believed to be mediated through the inhibition of cyclin-dependent kinase 9 (CDK9). nih.gov
Effect of Zotiraciclib on Anti-Apoptotic Proteins
| Protein | Effect of Zotiraciclib | Cellular Context | References |
|---|---|---|---|
| MCL-1 | Depletion | Observed in hematologic malignancy cell lines and implicated in glioblastoma. | nih.govclinicaltrials.gov |
| XIAP | Depletion | Demonstrated in hematologic malignancy cell lines. | clinicaltrials.gov |
Regulation of MYC Protein Levels
Zotiraciclib effectively down-regulates the levels of the oncoprotein MYC. cotherabio.com As a potent oral CDK9 inhibitor, zotiraciclib's suppression of tumor growth is attributed to the CDK9-dependent depletion of survival proteins, including c-MYC, which is frequently overexpressed in cancers like glioblastoma. nih.govnih.gov The compound is being developed for the treatment of brain cancers characterized by MYC overexpression. cotherabio.com By targeting and reducing the levels of this key driver of cell proliferation and survival, zotiraciclib further contributes to its anti-cancer activity.
Zotiraciclib-Mediated Regulation of MYC Protein
| Protein | Effect of Zotiraciclib | Mechanism | Therapeutic Relevance | References |
|---|---|---|---|---|
| c-MYC | Down-regulation/Depletion | CDK9-dependent depletion. | Targets cancers with MYC overexpression, such as glioblastoma. | cotherabio.comnih.govnih.gov |
Cell Cycle Progression Modulation
Zotiraciclib, as a multi-kinase inhibitor, exerts significant control over cell cycle progression, a fundamental process that is dysregulated in cancer. Its primary mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle transitions. By targeting multiple CDKs, Zotiraciclib can halt the proliferation of malignant cells. Research in acute myeloid leukemia (AML) cell lines, in vivo models, and primary patient samples has demonstrated that Zotiraciclib's inhibitory action promotes cell cycle arrest and apoptosis. drugbank.com In models of triple-negative breast cancer, the inhibition of ERK5, another target of Zotiraciclib, has been shown to block the G1 to G2 cell cycle transition, further highlighting its role in disrupting cell division.
A predominant effect of Zotiraciclib on cell cycle progression is the induction of arrest in the G1 phase. This prevents cells from entering the S phase, where DNA replication occurs, thereby effectively stopping proliferation. Flow cytometry analysis of medulloblastoma cells exposed to Zotiraciclib confirmed a definitive G1 arrest. mdpi.comacs.org This finding is consistent across different cancer types, as studies in AML have also reported that Zotiraciclib (TG02) promotes G1 arrest. drugbank.com
The molecular mechanism underpinning this G1 arrest involves the modulation of key regulatory proteins. In leukemia cell lines, treatment with Zotiraciclib led to a decrease in the levels of cdc6, a protein whose stability is maintained by CDK2 phosphorylation. nih.gov Concurrently, the levels of Cyclin E, a partner of CDK2 that is normally degraded as cells enter the S phase, were found to be increased, a biochemical signature that supports a block at the G1/S transition. nih.gov
| Protein | Primary Kinase Regulator | Effect of Zotiraciclib Treatment | Consequence |
|---|---|---|---|
| Cyclin E | CDK2 | Increased Levels | Supports G1 arrest as its degradation is inhibited |
| cdc6 | CDK2 | Decreased Levels | Indicates inhibition of CDK2 activity, contributing to G1 arrest |
Reactive Oxygen Species (ROS) Generation and Clearance Impact
Zotiraciclib demonstrates a complex, context-dependent impact on the generation and clearance of reactive oxygen species (ROS). In cancer cells, particularly IDH-mutant gliomas, Zotiraciclib treatment leads to an increase in ROS production. nih.gov This is significant because IDH-mutant tumors already exhibit altered metabolism and an increased dependency on mitochondrial function, making them selectively vulnerable. nih.gov Low-dose Zotiraciclib treatment in these cells disrupts mitochondrial function, leading to cellular ATP depletion and a subsequent increase in ROS. nih.gov This accumulation of oxidative stress contributes to DNA damage and pushes the cancer cells toward apoptosis. nih.gov
Interestingly, the expected cellular self-defense mechanism, the antioxidant response, appears to be compromised. In IDH-mutant cells treated with Zotiraciclib, the activity of the antioxidant response element (ARE) was found to be paradoxically decreased, exacerbating the redox imbalance and contributing to the compound's therapeutic effect. patsnap.com
In contrast to its effect on cancer cells, Zotiraciclib has a different impact on normal immune cells. A clinical study in patients with high-grade astrocytomas observed a significant decrease in neutrophil ROS production between 12 to 24 hours after an oral dose of Zotiraciclib. drugbank.com This effect was transient, with ROS production recovering by 72 hours, suggesting a temporary loss of signaling rather than a permanent impairment of the neutrophils' functional capacity. drugbank.com
| Cell Type | Experimental Context | Effect on ROS | Reported Outcome |
|---|---|---|---|
| IDH-Mutant Glioma Cells | Preclinical (in vitro) | Increased Production | Contributes to oxidative stress and cell death |
| Patient Neutrophils | Clinical (in vivo) | Transient Decrease | Recovers to baseline within 72 hours |
DNA Damage Response (DDR) Pathways Perturbation
Zotiraciclib perturbs DNA Damage Response (DDR) pathways, a critical mechanism for its anticancer activity. This occurs both as a consequence of ROS-induced DNA damage and through direct inhibition of kinases involved in DNA repair. Preclinical studies have shown that Zotiraciclib treatment induces markers of DNA damage, particularly in vulnerable cancer cells. In IDH-mutant glioma models, Zotiraciclib administration led to a significant increase in the expression of γ-H2A.X, a sensor of DNA double-strand breaks, and enhanced the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and apoptosis. nih.gov This induction of DNA damage was observed to be more significant in IDH-mutant cells compared to their IDH-wildtype counterparts, both in cell culture and in in-vivo mouse models. nih.gov
The primary target of Zotiraciclib, CDK9, plays a direct role in the DDR, specifically in the homologous recombination (HR) pathway. nih.govresearchgate.net Studies have demonstrated that CDK9 is necessary for the recruitment of BRCA1 to sites of DNA damage. nih.gov Consequently, inhibition of CDK9 can impair HR efficiency, making cancer cells more reliant on other, more error-prone repair pathways and increasing their sensitivity to DNA damage. nih.gov By suppressing a key component of the DNA repair machinery, Zotiraciclib can induce synthetic lethality, particularly in tumors that already have underlying defects in their DDR pathways. nih.govnih.gov
Impact on Cell Differentiation Mechanisms
Zotiraciclib has been shown to influence the differentiation of certain cell types, particularly immune cells within the tumor microenvironment. As a multi-kinase inhibitor, its targets include kinases like JAK2 and others that are integral to signaling pathways governing cell fate and differentiation. nih.gov For instance, Zotiraciclib's targets are involved in the downstream signaling pathways that lead to T-cell differentiation and proliferation following T-cell receptor stimulation. drugbank.comnih.gov
Furthermore, research indicates that Zotiraciclib can modulate the polarization of macrophages, which are key components of the tumor microenvironment. Specifically, it has been suggested to inhibit the polarization of macrophages toward the M2-like phenotype, which is typically tumor-supportive and immunosuppressive. mdpi.comnih.gov By altering the differentiation and polarization of these immune cells, Zotiraciclib can potentially remodel the tumor microenvironment to be less hospitable for cancer growth. The expression of Cyclin K, a partner of Zotiraciclib's primary target CDK9, has also been shown to be reduced during cell differentiation, suggesting a link between the inhibition of this pathway and the regulation of cellular maturation states.
Preclinical Efficacy Studies of Zotiraciclib Hydrochloride
In Vitro Pharmacological Characterization of Zotiraciclib (B1663082) Hydrochloride
Glioma: Zotiraciclib has shown significant cytotoxic effects in various glioma cell lines. biorxiv.org In patient-derived glioma stem-like cell models, it exhibited a lower half-maximal inhibitory concentration (IC50) in cells with IDH mutations (TS603 = 7.06 nM and BT142 = 9.00 nM) compared to IDH-wildtype cells (GSC923 = 31.95 nM and GSC827 = 23.53 nM). biorxiv.org This suggests a heightened sensitivity in IDH-mutant gliomas. biorxiv.org
Acute Myeloid Leukemia (AML): Zotiraciclib has been investigated for its potential in treating AML. medkoo.com Research indicates that it can overcome survival signals in primary AML cells, leading to the depletion of key anti-apoptotic proteins like MCL1 and XIAP, ultimately inducing cell death. medkoo.com
Colon: In colon cancer cell lines such as HCT-116 and COLO205, zotiraciclib has demonstrated potent anti-proliferative effects. medchemexpress.comselleckchem.com The IC50 values for these cell lines were reported to be 0.079 μM and 0.072 μM, respectively. medchemexpress.com
Prostate: The prostate cancer cell line DU145 has also been shown to be susceptible to zotiraciclib, with a reported IC50 of 0.14 μM. medchemexpress.comselleckchem.com
The following table summarizes the in vitro susceptibility of various cancer cell lines to zotiraciclib:
Zotiraciclib In Vitro Cell Line Susceptibility| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| HL-60 | Acute Myeloid Leukemia | 0.059 |
| RAMOS | Lymphoma | 0.033 |
| HCT-116 | Colon Cancer | 0.079 |
| COLO205 | Colon Cancer | 0.072 |
| DU145 | Prostate Cancer | 0.14 |
Studies have consistently shown that zotiraciclib reduces the viability and proliferation of cancer cells in a dose-dependent manner. nih.govnih.gov For instance, in patient-derived diffuse midline glioma (DMG) cells, zotiraciclib robustly decreased viability with a median IC50 of 201 nM across eight different cell lines. nih.gov Similarly, in glioma stem-like cells, a low dose of 15 nM was sufficient to suppress cell proliferation in IDH-mutant lines (TS603 and BT142), while having no significant effect on IDH-wildtype cells. nih.gov This dose-dependent effect is a critical characteristic of its anti-cancer activity. nih.gov
The table below illustrates the dose-dependent reduction in viability in various cancer cell lines:
Dose-Dependent Viability Reduction by Zotiraciclib| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| TS603 (IDH-mutant) | Glioma | 7.06 |
| BT142 (IDH-mutant) | Glioma | 9.00 |
| GSC923 (IDH-wildtype) | Glioma | 31.95 |
| GSC827 (IDH-wildtype) | Glioma | 23.53 |
| DMG cell lines (median) | Diffuse Midline Glioma | 201 |
Zotiraciclib's primary cellular target is CDK9, a key regulator of transcription. nih.govnih.gov Cellular target engagement studies have confirmed that zotiraciclib effectively inhibits CDK9 activity. nih.gov This inhibition leads to the downregulation of RNA Polymerase II phosphorylation, a direct substrate of CDK9. nih.govnih.gov Consequently, the expression of short-lived anti-apoptotic proteins, such as Mcl-1, XIAP, and survivin, is suppressed, contributing to cancer cell death. nih.govclinicaltrials.gov In HCT-116 colon cancer cells, zotiraciclib potently inhibits the CDK2 biomarker pRb (phospho-Rb). selleckchem.com Furthermore, in MV4-11 cells, it inhibits pFLT3 and pSTAT5. selleckchem.com
In Vivo Efficacy Assessment of Zotiraciclib Hydrochloride in Disease Models
In vivo studies using orthotopic glioblastoma mouse models have demonstrated the therapeutic potential of zotiraciclib. nih.gov The compound has been shown to penetrate the blood-brain barrier and suppress CDK9 activity within tumor tissues. nih.gov Treatment with zotiraciclib has resulted in a survival benefit in these models. nih.gov Furthermore, extensive preclinical research has shown that zotiraciclib, both as a single agent and in combination with temozolomide (B1682018) (TMZ), exhibits synergistic anti-glioma effects in various preclinical glioma models, irrespective of their genetic background. nih.govclinicaltrials.gov These promising preclinical findings have provided a strong basis for its investigation in clinical trials for recurrent high-grade astrocytomas. nih.gov
Zotiraciclib has been investigated as a potential treatment for diffuse midline gliomas (DMG), a type of aggressive pediatric brain tumor. nih.gov Preclinical studies have shown that zotiraciclib effectively reduces the viability of patient-derived DMG cells. nih.gov The mechanism of action is thought to be through the disruption of transcription by inhibiting CDK9 and CDK7, which is a known vulnerability in DMG. nih.gov In vitro studies demonstrated a significant reduction in the phosphorylation of RNA polymerase II after treatment, indicating effective CDK9 inhibition at low concentrations. nih.gov This was followed by the depletion of crucial survival proteins like MYC and MCL-1. nih.gov These findings highlight the potential of zotiraciclib as a therapeutic agent for this challenging pediatric cancer. nih.gov
Acute Myeloid Leukemia (AML) Xenograft Models
Zotiraciclib is a cyclin-dependent kinase 9 (CDK9) inhibitor, and inhibitors of CDK9 are under investigation for the treatment of acute myeloid leukemia (AML). wikipedia.org The rationale for targeting CDK9 in AML stems from the kinase's role in transcriptional regulation, which is often dysregulated in this malignancy. While other CDK9 inhibitors like alvocidib and atuveciclib (B1649299) are being explored for AML, specific preclinical efficacy data for this compound in AML xenograft models is not extensively detailed in the reviewed literature. wikipedia.org Robust xenograft models using various AML cell lines have been established as crucial tools for screening new therapeutic agents for this disease. nih.govresearchgate.net
Assessment of Blood-Brain Barrier Penetration
A critical characteristic of any therapeutic agent intended for brain tumors is its ability to cross the blood-brain barrier (BBB). thno.org Zotiraciclib is an orally administered drug that has been shown to penetrate this barrier. wikipedia.orgcenterwatch.comclinicaltrials.govclinicaltrials.govcancer.gov Preclinical studies have provided evidence supporting this capability. In an orthotopic glioblastoma mouse model, a pharmacodynamic experiment confirmed that zotiraciclib treatment led to the suppression of CDK9 activity within the tumor tissue. nih.gov This finding strongly suggests that the compound successfully penetrates the BBB to exert its therapeutic effect on the target cells within the brain. nih.gov This brain-penetrating property is a key attribute supporting its development for central nervous system malignancies like gliomas. nih.gov
Specific Therapeutic Vulnerabilities to this compound
Research has identified specific cancer subtypes that exhibit heightened sensitivity to zotiraciclib, primarily due to their underlying genetic and metabolic characteristics.
Selective Sensitivity in Isocitrate Dehydrogenase (IDH)-Mutant Gliomas
A significant therapeutic vulnerability has been identified in gliomas harboring mutations in the isocitrate dehydrogenase (IDH) gene. nih.govscienft.com Preclinical models demonstrate that zotiraciclib has superior efficacy and selective activity in IDH-mutant gliomas compared to their IDH-wildtype (IDH-wt) counterparts. nih.govnih.govbiorxiv.org The half-maximal effective concentration (EC50) of zotiraciclib in IDH-wt cells was found to be twice as high as that in IDH-mutant cells. nih.gov
Studies using low-dose zotiraciclib (15 nM) showed a significant suppression of cell proliferation in IDH-mutant glioma cell lines (TS603 and BT142), whereas no significant effect was observed in IDH-wt cells (GSC923 and GSC827). nih.gov This selective growth inhibition has been observed across multiple in vitro and ex vivo models. scienft.comnih.govbiorxiv.org Furthermore, in vivo studies using orthotopic mouse models of IDH-mutant gliomas showed that zotiraciclib treatment conferred a significant survival benefit. nih.govnih.gov These promising preclinical findings have provided a strong rationale for clinical trials investigating zotiraciclib as a targeted therapy for patients with IDH-mutant gliomas. nih.govnih.govbiorxiv.orgcancer.gov
| Parameter | IDH-Mutant Glioma Cells | IDH-Wildtype Glioma Cells | Reference |
|---|---|---|---|
| Relative Sensitivity | Higher sensitivity; IC50 is more than 50% lower. | Lower sensitivity; EC50 is twice as high. | nih.govbiorxiv.org |
| Effect on Proliferation (at low dose) | Enhanced suppression of cell proliferation. | No significant effect. | nih.gov |
| In Vivo Survival Benefit | Prolonged survival in mouse models. | No significant survival benefit observed. | nih.gov |
| Apoptosis Induction (at low dose) | Activation of intrinsic and extrinsic apoptosis pathways (cleaved caspase 3/7, 8, 9). | No significant detection of apoptosis markers. | nih.gov |
The selective efficacy of zotiraciclib in IDH-mutant gliomas is rooted in their unique metabolic state. These tumors exhibit a heightened reliance on mitochondrial function for energy production. nih.govnih.govbiorxiv.org Zotiraciclib exploits this dependency by inducing mitochondrial dysfunction. centerwatch.comclinicaltrials.govnih.gov At low doses, zotiraciclib specifically suppresses mitochondrial complex activities in IDH-mutant cells, leading to a reduction in NAD+ levels and impaired ATP production, a state described as "mito-stress". nih.govnih.govbiorxiv.org
This disruption of mitochondrial function is linked to the identification of PIM kinases as a new target of zotiraciclib. nih.govnih.govbiorxiv.org The inhibition of PIM kinases contributes to the observed bioenergetic failure. nih.govbiorxiv.org The simultaneous suppression of both oxidative phosphorylation and glycolysis by the drug results in a severe bioenergetic collapse, to which IDH-mutant cells are particularly susceptible. nih.govbiorxiv.org This targeted disruption of energy metabolism is a key driver of the compound's cytotoxic effects in this specific glioma subtype. biorxiv.org
IDH mutations create a state of inherent redox imbalance, characterized by the consumption and subsequent depletion of NADPH. nih.govbiorxiv.org Zotiraciclib treatment intensifies this vulnerability. nih.govbiorxiv.org The drug leads to an increase in reactive oxygen species (ROS) while simultaneously compromising the cancer cells' ROS-clearance capabilities. nih.govnih.govbiorxiv.org
Mechanistically, zotiraciclib treatment was found to decrease the activity of the antioxidant response element (ARE), which is crucial for the transcriptional activation of detoxification genes. nih.govbiorxiv.org Despite increased ROS levels, the expected activation of ROS scavenger systems does not occur effectively. nih.govbiorxiv.org This failure to restore redox balance, coupled with increased ROS production, leads to an accumulation of oxidative stress. nih.govbiorxiv.orgbiorxiv.org The combination of heightened ROS, suppressed DNA damage repair, and increased DNA damage ultimately contributes to apoptosis and cell death in IDH-mutant glioma cells. nih.govbiorxiv.org
| Cellular Process | Effect of Zotiraciclib | Consequence | Reference |
|---|---|---|---|
| Mitochondrial Function | Suppresses mitochondrial complex activities; Inhibits PIM kinases. | Decreased NAD+ and ATP production; Mito-stress and bioenergetic failure. | nih.govnih.govbiorxiv.org |
| Redox Homeostasis | Increases ROS production; Decreases antioxidant response element (ARE) activity. | Exacerbated redox imbalance; ROS accumulation. | nih.govbiorxiv.org |
| DNA Integrity | Suppresses DNA damage repair pathways. | Enhanced DNA damage. | nih.govbiorxiv.org |
| Cell Survival | Decreases expression of anti-apoptotic proteins (XIAP, MCL-1, survivin). | Induction of apoptosis and cell death. | nih.govnih.gov |
MYC-Driven Tumor Contexts
Zotiraciclib's primary mechanism involves the inhibition of CDK9, which plays a critical role in regulating gene transcription. nih.govnih.gov A key consequence of CDK9 inhibition is the depletion of short-lived and frequently overexpressed oncoproteins, most notably the MYC protein. wikipedia.orgnih.govresearchgate.net MYC overexpression is a characteristic feature in a high percentage of glioblastomas and is a driver of tumor progression. wikipedia.orgnih.gov
Preclinical studies have shown that treatment with zotiraciclib leads to the depletion of MYC and the anti-apoptotic factor MCL-1. nih.govresearchgate.net This action is significant because MYC-driven tumors are often dependent on this oncogene for their continued proliferation and survival. nih.gov By effectively down-regulating MYC levels, zotiraciclib targets a fundamental vulnerability in these aggressive cancers, providing a strong rationale for its use in tumor contexts characterized by MYC activation. wikipedia.orgnih.govnih.gov
Structure Activity Relationship and Synthetic Methodologies of Zotiraciclib Hydrochloride
Structural Basis of Zotiraciclib (B1663082) Hydrochloride's Kinase Inhibition
Zotiraciclib hydrochloride exerts its therapeutic effects by targeting a specific spectrum of kinases, primarily Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3). The structural underpinnings of this targeted inhibition lie in its distinct molecular architecture.
Macrocyclic Structural Features and Their Contribution to Selectivity
A defining characteristic of Zotiraciclib is its macrocyclic scaffold. This feature imparts a degree of conformational rigidity that is crucial for its potent and selective kinase inhibition. Unlike more flexible acyclic molecules, the macrocyclic structure pre-organizes the pharmacophoric elements into a conformation that is optimal for binding to the ATP-binding pockets of its target kinases. This pre-organization reduces the entropic penalty upon binding, leading to higher affinity.
The nature of the linker within the macrocycle is a key determinant of selectivity. Research has shown that variations in the linker composition, such as the use of amide, benzylic amine, benzylic ether, or ether amine moieties, significantly impact the inhibitory profile of the molecule. For instance, the strategic incorporation of an ether amine linker was found to enhance selectivity for its primary targets. This suggests that the linker not only provides the necessary conformational constraint but also engages in specific interactions with amino acid residues within the kinase active site, thereby fine-tuning the selectivity profile.
Key Pharmacophoric Elements for Multi-kinase Inhibition
The multi-kinase inhibitory activity of Zotiraciclib stems from the presence of specific pharmacophoric features that can effectively interact with the ATP-binding sites of different kinases. The core heterocyclic system, a pyrimidine-based structure, is a common motif in kinase inhibitors and serves as a scaffold for the presentation of other key interacting groups.
The aminopyrimidine core is crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site. Additionally, the strategic placement of other functional groups on the phenyl rings allows for van der Waals interactions and potential hydrogen bonds with other residues in the active site, further contributing to the binding affinity. The ability of Zotiraciclib to adopt slightly different conformations allows it to accommodate the subtle differences in the topographies of the ATP-binding pockets of CDK2, JAK2, and FLT3, explaining its multi-kinase inhibitory profile.
| Target Kinase | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 5 |
| CDK9 | 3 |
| JAK2 | 19 |
| FLT3 | 19 |
Synthetic Routes for this compound and Analogues
The synthesis of a complex macrocyclic molecule like this compound requires a carefully designed and executed synthetic strategy.
Historical and Contemporary Synthetic Approaches
The seminal work on the discovery of Zotiraciclib (also referred to as SB1317 or TG02) outlines a convergent synthetic strategy. The synthesis involves the preparation of key building blocks that are subsequently coupled and cyclized to form the macrocyclic core. A key step in the synthesis is a macrolactamization or a related ring-closing reaction to form the macrocycle. While specific, step-by-step details from publicly available literature are limited, the general approach involves the synthesis of a linear precursor containing the necessary aromatic and heteroaromatic moieties, followed by an intramolecular cyclization to yield the macrocyclic product. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.
Structure-Activity Relationship (SAR) Studies of this compound
The structure-activity relationship (SAR) studies of Zotiraciclib have been crucial in elucidating the key structural features responsible for its potent and selective kinase inhibition. A significant focus of these studies has been the macrocyclic linker.
Furthermore, modifications to the aromatic and heteroaromatic ring systems have also been explored to a lesser extent. These studies have generally shown that the core aminopyrimidine scaffold and the specific substitution pattern on the phenyl rings are essential for potent activity. Any significant deviation from the established pharmacophore leads to a decrease in inhibitory potency.
| Compound | Linker Modification | CDK2 IC50 (nM) | JAK2 IC50 (nM) | FLT3 IC50 (nM) |
| Zotiraciclib (TG02) | Ether Amine | 5 | 19 | 19 |
| Analogue 1 | Amide | >1000 | - | - |
| Analogue 2 | Benzylic Ether | 25 | 80 | 65 |
| Analogue 3 | Benzylic Amine | 15 | 50 | 40 |
Elucidation of Structural Modifications Impacting Potency
The development of Zotiraciclib (also known as TG02 or SB1317) emerged from a focused effort to create a multi-kinase inhibitor with a specific profile against cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and Fms-like tyrosine kinase-3 (FLT3). A key strategy in the medicinal chemistry campaign was the introduction of a macrocyclic scaffold. This approach was taken to limit the conformational flexibility of the molecule, which can lead to a more energetically favorable binding to the target kinases and, consequently, enhanced potency and selectivity.
The core structure of Zotiraciclib is a 2,4-dianilinopyrimidine pharmacophore, a common motif in kinase inhibitors. The structure-activity relationship (SAR) was systematically explored by modifying the macrocyclic linker and the substitution patterns on the aniline (B41778) rings.
Early in the development, a series of acyclic precursors were synthesized to establish a baseline for potency. The subsequent macrocyclization of these precursors led to a significant enhancement in inhibitory activity. The nature of the macrocyclic linker was found to be a critical determinant of potency. Variations in the linker, including the incorporation of nitrogen and amide functionalities, were explored. These modifications were designed to form additional interactions with amino acid residues at the solvent-front of the kinase active sites, such as Asp86 in CDK2, Asp698 in FLT3, and Ser936 in JAK2, thereby improving selectivity compared to their acyclic counterparts.
Further SAR studies involved substitutions on the aromatic rings (referred to as rings A, B, and C in developmental literature). The introduction of different functional groups at various positions on these rings was investigated to optimize the potency against the target kinases. Modeling studies of the final compound, Zotiraciclib, in the active sites of CDK2, FLT3, and JAK2 revealed energetically favorable conformations, supporting the design rationale.
The following table summarizes the inhibitory activity of Zotiraciclib against its primary kinase targets.
| Kinase Target | IC50 (nM) |
| CDK1 | 9 |
| CDK2 | 5-13 |
| CDK9 | 3 |
| JAK2 | 19-73 |
| FLT3 | 19-56 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Design Principles for Next-Generation this compound Analogs
The design of next-generation analogs of this compound is guided by the established SAR and the goal of further refining the compound's pharmacological profile. A primary principle is the continued exploitation of the macrocyclic scaffold to achieve desired selectivity and potency. By strategically positioning additional functional groups within the macrocycle, it is possible to fine-tune the selectivity against related kinase targets.
One key design consideration is to enhance the selectivity for specific CDK subtypes or to modulate the relative potency against the different target kinase families (CDK, JAK, FLT3). This could be achieved by introducing modifications that create more specific interactions with non-conserved amino acid residues in the ATP-binding pockets of the desired targets. For instance, the solvent tail region of the molecule presents an opportunity for modification to improve selectivity.
Another important principle is the optimization of pharmacokinetic and pharmacodynamic properties. While Zotiraciclib has demonstrated favorable oral bioavailability, next-generation analogs could be designed to have improved metabolic stability, cell permeability, and blood-brain barrier penetration. The intrinsic chemical properties of macrocycles can be leveraged to achieve these improvements. For example, modifications to the macrocyclic linker can influence properties such as solubility and membrane permeability.
Structure-based drug design, utilizing X-ray crystallography and molecular modeling, will continue to be a crucial tool in the design of next-generation analogs. By visualizing the binding mode of Zotiraciclib and its analogs within the kinase active sites, medicinal chemists can make rational design decisions to enhance potency and selectivity. For example, identifying and targeting specific hydrogen bond donors and acceptors or hydrophobic pockets within the active site can guide the design of more potent and selective inhibitors.
The overarching goal for next-generation Zotiraciclib analogs is to build upon the successes of the parent molecule by creating compounds with improved therapeutic indices, potentially through enhanced selectivity, greater potency against key targets, or a more favorable pharmacokinetic profile.
Mechanisms of Resistance to Zotiraciclib Hydrochloride
Intrinsic and Acquired Resistance Pathways
Resistance to zotiraciclib (B1663082) can be categorized as either intrinsic, existing prior to treatment, or acquired, developing in response to the drug. oaes.cc
Intrinsic Resistance: This form of resistance is inherent to the cancer cells and can be attributed to several factors:
Pre-existing Genetic Mutations: Cancer cells may possess genetic mutations that reduce their sensitivity to zotiraciclib from the outset. oaes.cc
Tumor Heterogeneity: Tumors are often composed of diverse cell populations. Some of these subpopulations, such as cancer stem cells, may be inherently less responsive to treatment. oaes.cc
Activation of Defense Pathways: Cells have natural defense mechanisms against toxins, which can be activated in response to anticancer drugs like zotiraciclib. oaes.cc In the context of glioblastoma (GBM), treatment failure is often linked to intrinsic resistance to apoptosis. researchgate.net
Acquired Resistance: This type of resistance emerges after exposure to zotiraciclib and involves the selection and expansion of resistant cell populations. Alterations in pathways required for apoptosis are a significant contributor to acquired resistance in glioma. researchgate.net A key player in this process is the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, which has been identified as a critical factor in determining the sensitivity of GBM to apoptosis-inducing agents. researchgate.net
Role of Efflux Transporters in Zotiraciclib Hydrochloride Resistance (e.g., ABC Transporter Proteins)
A major mechanism of drug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.govnih.gov These proteins act as efflux pumps, actively removing a wide variety of drugs from cancer cells, thereby reducing their intracellular concentration and effectiveness. nih.govnih.govyoutube.com The main ABC transporters implicated in multidrug resistance are P-glycoprotein (P-gp, ABCB1), multidrug resistance-associated protein 1 (MRP1, ABCC1), and breast cancer resistance protein (BCRP, ABCG2). solvobiotech.comoaepublish.com
However, studies suggest that zotiraciclib is unlikely to be a substrate for these major ABC transporters. Research has shown that cells overexpressing ABCB1, ABCC1, or ABCG2 did not exhibit resistance to zotiraciclib. nih.gov This finding is significant as it supports the ability of zotiraciclib to penetrate the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma. nih.govnih.gov
The following table summarizes the key ABC transporters and their relevance to multidrug resistance.
| Transporter Name | Gene Name | Function in Drug Resistance | Relevance to Zotiraciclib |
| P-glycoprotein (P-gp) | ABCB1 | Efflux of hydrophobic and weakly cationic drugs. mdpi.com | Unlikely to be a substrate. nih.gov |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Efflux of organic acids and glutathione-conjugated compounds. oaepublish.commdpi.com | Unlikely to be a substrate. nih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efflux of a wide variety of drugs, affecting their pharmacokinetics. mdpi.com | Unlikely to be a substrate. nih.gov |
Identification of Biomarkers for Response and Resistance through In Silico Analysis
In silico analysis, which utilizes computational models and databases, is a valuable tool for identifying potential biomarkers that can predict a patient's response or resistance to zotiraciclib. nih.govresearchgate.net By analyzing large datasets, such as the DepMap data, researchers can uncover genetic or molecular features associated with sensitivity or resistance to the drug. nih.govresearchgate.net
For example, in silico analysis of downstream Hippo signaling members (YAP1, TAZ, and TEAD1) has been used to investigate their role in glioblastoma chemoresistance. researchgate.net Such analyses can help identify patients who are most likely to benefit from zotiraciclib therapy and can guide the development of combination strategies to overcome resistance. The identification of predictive biomarkers is a key area of ongoing research to personalize cancer treatment. plos.org
Zotiraciclib Hydrochloride in Combination Therapies: Preclinical Rationales
Rationale for Combination with Temozolomide (B1682018) (TMZ)
Preclinical research has extensively investigated the combination of Zotiraciclib (B1663082) with temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma. nih.govaacrjournals.org These studies have consistently demonstrated a synergistic relationship, providing a strong foundation for clinical trials. clinicaltrials.govmycancergenome.orgaacrjournals.org
Synergistic Anti-Glioma Effects in Preclinical Models
The combination of Zotiraciclib and TMZ has been shown to have synergistic anti-glioma effects in a variety of preclinical glioma models, including those with different genetic backgrounds and those resistant to TMZ. nih.govaacrjournals.orgclinicaltrials.govmycancergenome.org In an orthotopic glioblastoma mouse model, the combination treatment significantly reduced tumor growth by 25% and prolonged survival, whereas single-agent treatment with either Zotiraciclib or TMZ showed no significant benefit. mdpi.com This synergy suggests that Zotiraciclib can enhance the efficacy of TMZ, even in resistant tumors. aacrjournals.orgaacrjournals.org
The mechanism behind this synergy involves the targeting of multiple cell survival pathways. nih.govresearchgate.net Zotiraciclib inhibits CDK9, a key regulator of transcription, which leads to the depletion of short-lived anti-apoptotic proteins like Mcl-1 and Myc. prnewswire.combiospace.comclinicaltrials.gov This action complements the DNA-damaging effects of TMZ, leading to enhanced apoptosis (programmed cell death) in glioma cells. onclive.comtargetedonc.com
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| In vitro and in vivo glioma models | Demonstrated synergistic anti-glioma effects. | nih.gov |
| Variety of glioma models with different genetic backgrounds | Treatment with Zotiraciclib and TMZ has synergistic anti-glioma effects. | clinicaltrials.govmycancergenome.org |
| TMZ-sensitive and resistant glioblastoma models | A synergistic effect was found in both types of models. | aacrjournals.org |
| Orthotopic glioblastoma mouse model | Combined treatment reduced tumor growth by 25% and significantly prolonged survival. | mdpi.com |
| Glioblastoma cells | Zotiraciclib/temozolomide combination inhibited CDK9, enhanced apoptosis, and caused mitochondrial dysfunction. | onclive.com |
Metabolic Target Synergy with Temozolomide
Beyond targeting apoptotic pathways, the combination of Zotiraciclib and TMZ exhibits a synergistic effect on cellular metabolism. researchgate.net Preclinical studies have shown that Zotiraciclib, as a single agent, can decrease cellular ATP production by suppressing glycolysis and inducing mitochondrial dysfunction. nih.govaacrjournals.org This effect is significantly enhanced when combined with TMZ. nih.govaacrjournals.org
This metabolic disruption leads to a state of bioenergetic failure within the cancer cells, contributing to cell death. nih.gov The targeting of cellular energy production represents a promising therapeutic strategy, particularly in gliomas. nih.govaacrjournals.org Preclinical data supports the hypothesis that the therapeutic benefit of this combination, especially in IDH-mutant gliomas, may be partly related to these metabolic targets. nih.govaacrjournals.org
Exploration of Other Preclinical Combination Strategies
The promising results with TMZ have spurred the investigation of other combination strategies for Zotiraciclib in preclinical settings.
Identification of Synergistic Agents
Research has identified other agents that show synergy with Zotiraciclib. For instance, a high-throughput drug screen of 2,481 compounds in IDH-mutant glioma models identified Zotiraciclib as one of the most effective agents. nih.gov Further preclinical studies are exploring its combination with other promising therapies for pediatric diffuse midline gliomas. nih.gov The ability of Zotiraciclib to enhance the susceptibility of cancer cells to other agents, such as immunotherapy, chemotherapy, and other kinase inhibitors, is also being investigated. google.com Preclinical studies have also noted synergistic effects when combined with other chemotherapeutic agents in glioblastoma cells. smolecule.com
Molecular Basis for Enhanced Efficacy in Combinatorial Regimens
The enhanced efficacy of Zotiraciclib in combination therapies stems from its multi-faceted mechanism of action. As a CDK9 inhibitor, Zotiraciclib disrupts transcription, leading to the downregulation of key survival proteins. nih.govnih.gov This makes cancer cells more vulnerable to the effects of other cytotoxic agents.
Advanced Methodologies and Future Directions in Zotiraciclib Hydrochloride Research
High-Throughput Screening for Novel Modulators of Zotiraciclib (B1663082) Hydrochloride Activity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify novel modulators of a drug's activity. stanford.eduresearchgate.net In the context of Zotiraciclib, HTS plays a crucial role in discovering compounds that could work synergistically with it, enhance its efficacy, or identify new patient populations that may benefit from it. asco.org
A pivotal application of this methodology was a high-throughput drug screen that identified a specific vulnerability of isocitrate dehydrogenase (IDH)-mutant gliomas to Zotiraciclib. patsnap.com This discovery was significant as it pinpointed a novel therapeutic application for the drug. HTS can also be employed to screen for modulators that could potentially resensitize resistant tumors or augment Zotiraciclib's effects on its primary targets. By using advanced cellular models like patient-derived tumor organoids in HTS platforms, researchers can test thousands of compounds to find effective combination therapies for refractory cancers. asco.org These screening efforts are essential for expanding the utility of Zotiraciclib and developing personalized treatment strategies. attack-covid.com
Computational and Structural Biology Approaches in Zotiraciclib Hydrochloride Drug Discovery
Computational and structural biology have become indispensable tools in drug discovery, providing detailed insights into drug-target interactions at a molecular level. nih.govnih.gov Zotiraciclib is a macrocyclic small molecule, a structural feature that contributes to its unique kinase inhibitory profile. wikipedia.orgnih.gov Computational approaches, including molecular dynamics simulations and structure-based design, are critical for understanding how Zotiraciclib binds to its various targets, which include cyclin-dependent kinase 9 (CDK9), Janus kinase 2 (JAK2), and Fms-like tyrosine kinase 3 (FLT3). wikipedia.orgspringer.comdrugdiscoverynews.com
By modeling the interactions between Zotiraciclib and the ATP-binding pockets of these kinases, researchers can rationalize its inhibitory activity and selectivity. pitt.edu This knowledge is instrumental for the rational design of new Zotiraciclib derivatives with improved potency, selectivity, or pharmacokinetic properties. Structural biology, particularly X-ray crystallography, provides high-resolution data on these interactions, guiding further computational refinement and the development of next-generation inhibitors. nih.govuib.no
Table 1: Kinase Inhibition Profile of Zotiraciclib
| Target Kinase | IC50 Value (nM) |
| CDK2 | 13 |
| FLT3 | 56 |
| JAK2 | 73 |
| This table presents the half-maximal inhibitory concentration (IC50) values for Zotiraciclib against key kinase targets, indicating its potency. Data sourced from multiple studies. nih.govglpbio.commedchemexpress.com |
Development of Advanced Cellular and In Vivo Models for this compound Evaluation
The evaluation of Zotiraciclib's efficacy relies on sophisticated preclinical models that accurately recapitulate human cancers. nih.gov Research has moved beyond traditional two-dimensional cell cultures to more complex systems. Extensive preclinical studies for Zotiraciclib have utilized both in vitro and in vivo glioma models to establish its mechanism of action and synergistic potential with other agents like temozolomide (B1682018). nih.gov
Key in vivo work has included orthotopic glioblastoma mouse models, which are crucial for confirming that Zotiraciclib can penetrate the blood-brain barrier and exert its pharmacodynamic effects on tumor tissue within the brain. nih.gov Furthermore, the use of patient-derived tumor organoids (PDTOs) represents a significant advancement. asco.org These three-dimensional cultures, which can be grown from a patient's own tumor cells, better mimic the in vivo tumor microenvironment and are increasingly used in HTS to predict patient-specific drug responses. asco.orgnih.gov Such advanced models are vital for preclinical validation and for generating robust data to support clinical trial design. clinicaltrials.gov
Integration of Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of Zotiraciclib's effects, researchers are increasingly integrating multiple "omics" datasets, including transcriptomics, phosphoproteomics, and metabolomics. nih.govembopress.org This systems-biology approach provides a comprehensive view of the molecular changes induced by the drug. nih.govresearchgate.net For instance, integrated biochemical and transcriptomic profiling revealed that Zotiraciclib's bioenergetic effects in IDH-mutant glioma cells were linked to the suppression of PIM kinase activity. patsnap.com
In IDH-mutant glioma models, Zotiraciclib was found to suppress CDK9 and RNA Polymerase II phosphorylation, which in turn disrupted mitochondrial function and the production of NAD+, leading to oxidative stress and cell death. patsnap.com This deep mechanistic insight, derived from the causal integration of multi-omics data, helps to explain the selective vulnerability of these tumors to Zotiraciclib. patsnap.comembopress.org Such comprehensive analyses are critical for identifying predictive biomarkers and understanding the complex network of pathways modulated by Zotiraciclib. nih.govascopubs.org
Strategies for Overcoming Resistance to this compound
Drug resistance is a major challenge in cancer therapy. nih.gov While specific resistance mechanisms to Zotiraciclib are still under investigation, several strategies common in oncology could be applied. One primary approach is combination therapy, where Zotiraciclib is used with other agents that have non-overlapping resistance mechanisms. nih.gov Preclinical studies have already demonstrated a synergistic anti-glioma effect when Zotiraciclib is combined with temozolomide, even in TMZ-resistant models. nih.govclinicaltrials.gov
Other advanced strategies that could be explored include the development of covalent inhibitors or proteolysis-targeting chimeras (PROTACs). nih.gov Covalent inhibitors form a permanent bond with their target, which can be effective against mutations that confer resistance by weakening non-covalent drug binding. nih.gov PROTACs are designed to induce the targeted degradation of proteins like CDK9, offering an alternative way to eliminate the target protein entirely rather than just inhibiting its activity. nih.gov Furthermore, targeting downstream survival proteins that may be upregulated in response to CDK9 inhibition, such as Mcl-1, could also represent a viable strategy to circumvent resistance. mdpi.com
New Avenues for this compound Application Based on Novel Target Identification
Research into Zotiraciclib's mechanism of action continues to uncover new potential applications. The identification of novel drug targets or vulnerabilities can expand the therapeutic scope of the compound beyond its initial indications. patsnap.com A prime example is the discovery, through high-throughput screening, that IDH-mutant gliomas are particularly sensitive to Zotiraciclib. patsnap.com This finding, based on the drug's ability to induce mitochondrial dysfunction and oxidative stress specifically in these cells, has directly led to the initiation of a clinical trial to evaluate Zotiraciclib in this patient population (NCT05588141). patsnap.com
Similarly, the identification of PIM kinase suppression as a key part of Zotiraciclib's effect on cellular bioenergetics suggests another potential therapeutic angle. patsnap.com As researchers further delineate the full spectrum of kinases inhibited by Zotiraciclib and the downstream cellular consequences, additional cancer types or subtypes with specific molecular dependencies may emerge as candidates for Zotiraciclib treatment. glpbio.com This ongoing process of target and vulnerability discovery is crucial for maximizing the clinical impact of Zotiraciclib.
Q & A
Q. What are the primary kinase targets of Zotiraciclib hydrochloride, and how can researchers validate their inhibitory effects in vitro?
this compound is a multi-kinase inhibitor targeting CDK2, CDK9, JAK2, and FLT3 . To validate target inhibition, use kinase profiling assays (e.g., radiometric or fluorescence-based kinase activity assays) with recombinant kinases. Dose-response curves (IC50 values) should be generated using ATP-competitive conditions. Confirm specificity via Western blotting for downstream phosphorylation markers (e.g., STAT3 for JAK2 inhibition, RNA polymerase II phosphorylation for CDK9 inhibition) .
Q. How should preclinical models be selected to evaluate Zotiraciclib’s efficacy in brain tumors?
Orthotopic glioblastoma models are preferred over subcutaneous xenografts due to their relevance to the blood-brain barrier (BBB). Use immunocompromised mice implanted with patient-derived glioblastoma stem cells. Validate BBB penetration via LC-MS/MS analysis of brain-to-plasma concentration ratios, as demonstrated in studies showing Zotiraciclib’s brain concentration at ~2× plasma levels .
Q. What formulation challenges arise in optimizing this compound for oral bioavailability?
Zotiraciclib’s solubility and stability must be addressed. Use pH-adjusted solutions (e.g., citrate buffer at pH 3.5) to enhance solubility. Conduct forced degradation studies under acidic/alkaline conditions to identify degradation pathways. Pharmacokinetic studies in rodents should compare fed vs. fasted states to assess food effects on absorption .
Advanced Research Questions
Q. How can researchers identify predictive biomarkers for Zotiraciclib response in IDH-mutant gliomas?
Perform whole-exome sequencing or targeted NGS panels on patient-derived tumor samples to correlate mutations (e.g., IDH1/2) with clinical outcomes. In the Adastra trial, IDH-mutant patients showed a median PFS of ~5.9 months vs. ~2.8 months in wild-type cohorts . Validate findings using CRISPR-edited isogenic cell lines to isolate IDH mutation effects.
Q. What experimental designs are suitable for studying Zotiraciclib’s synergy with temozolomide (TMZ) in glioblastoma?
Use a factorial design combining Zotiraciclib and TMZ at varying doses in vitro. Calculate synergy scores via the Chou-Talalay method. In vivo, administer Zotiraciclib 2 hours before TMZ to avoid pharmacokinetic interference. Monitor MGMT promoter methylation status, as unmethylated tumors may require higher TMZ doses .
Q. How can resistance mechanisms to Zotiraciclib be investigated in relapsed gliomas?
Generate resistant cell lines via chronic exposure to escalating Zotiraciclib doses. Perform RNA-seq to identify upregulated bypass pathways (e.g., alternative CDKs or tyrosine kinases). Validate candidates using siRNA knockdown or small-molecule inhibitors in combination therapy screens .
Q. What statistical methods address heterogeneity in Zotiraciclib clinical trial data?
Use stratified randomization based on molecular subtypes (IDH mutation, MGMT status). Apply Cox proportional hazards models with covariates (e.g., prior therapies, tumor volume). For small cohorts, Bayesian adaptive designs allow dynamic allocation to optimize patient stratification .
Q. How should contradictory data between preclinical and clinical efficacy be reconciled?
Cross-validate findings using patient-derived organoids or ex vivo tumor slice cultures treated with Zotiraciclib. Compare transcriptomic profiles (e.g., RNA-seq) from responsive vs. non-responsive models to identify microenvironmental factors (e.g., hypoxia) not captured in vitro .
Q. What pharmacodynamic endpoints are most informative for Zotiraciclib trials?
Measure CDK9 inhibition via phosphorylation of RNA polymerase II (Ser2) in peripheral blood mononuclear cells (PBMCs). For CNS tumors, use CSF sampling or PET imaging with [¹⁸F]FLT to assess tumor proliferation .
Q. How can epigenetic effects of Zotiraciclib be characterized in cancer cells?
Perform ChIP-seq for histone modifications (e.g., H3K36me3) to assess CDK9-mediated transcriptional elongation changes. Combine with ATAC-seq to map chromatin accessibility shifts. Correlate findings with RNA-seq data to identify dysregulated oncogenic transcripts (e.g., MYC) .
Q. Methodological Notes
- References : Prioritize peer-reviewed studies (e.g., Adastra’s Phase Ib trial ) over vendor data.
- Data Tables : Include dose-response metrics (IC50, EC50), pharmacokinetic parameters (Cmax, AUC), and survival statistics (mPFS, hazard ratios).
- Conflict Resolution : Address discrepancies (e.g., variable PFS in subtypes) via sensitivity analyses or meta-analyses of pooled datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
